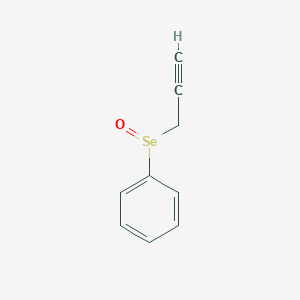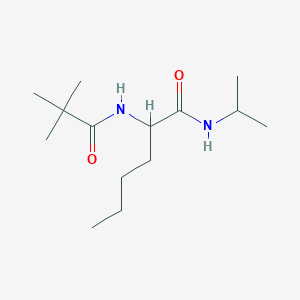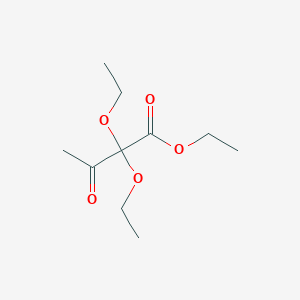
Ethyl 2,2-diethoxy-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,2-diethoxy-3-oxobutanoate: is an organic compound with the molecular formula C10H18O5 It is a derivative of ethyl acetoacetate, featuring two ethoxy groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-diethoxy-3-oxobutanoate can be synthesized through the alkylation of ethyl acetoacetate. The process involves the reaction of ethyl acetoacetate with diethyl carbonate in the presence of a strong base such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above. The process is scaled up by optimizing reaction conditions such as temperature, pressure, and concentration of reactants to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-diethoxy-3-oxobutanoate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl acetoacetate and ethanol.
Reduction: Reduction of the keto group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: Ethyl acetoacetate and ethanol.
Reduction: Corresponding alcohol.
Substitution: Substituted derivatives of ethyl acetoacetate.
Scientific Research Applications
Ethyl 2,2-diethoxy-3-oxobutanoate finds applications in various scientific research fields, including:
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of heterocyclic compounds and pharmaceuticals .
Biology:
- Investigated for its potential as a precursor in the biosynthesis of biologically active compounds .
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of ethyl 2,2-diethoxy-3-oxobutanoate primarily involves its reactivity as an enolate precursor. The compound can form enolate ions under basic conditions, which then participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Ethyl acetoacetate: A closely related compound with similar reactivity but lacking the ethoxy groups.
Diethyl malonate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Uniqueness: Ethyl 2,2-diethoxy-3-oxobutanoate is unique due to the presence of two ethoxy groups, which enhance its reactivity and versatility in organic synthesis. This structural feature allows for the formation of a wider range of derivatives compared to its analogs .
Properties
CAS No. |
61699-45-4 |
|---|---|
Molecular Formula |
C10H18O5 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
ethyl 2,2-diethoxy-3-oxobutanoate |
InChI |
InChI=1S/C10H18O5/c1-5-13-9(12)10(8(4)11,14-6-2)15-7-3/h5-7H2,1-4H3 |
InChI Key |
JHWPKIFXYCEEKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


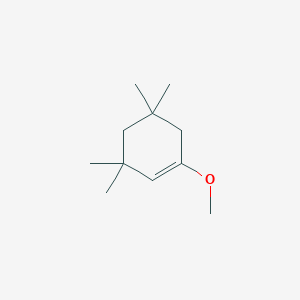
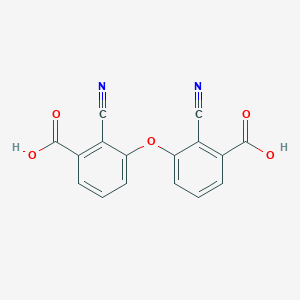
![Benzo[f]quinolinium, 1-ethyl-3-(4-methoxyphenyl)-4-methyl-, perchlorate](/img/structure/B14570856.png)
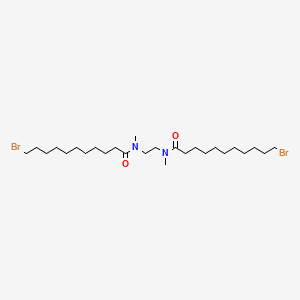
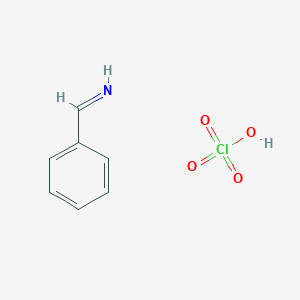
![2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-](/img/structure/B14570873.png)


![N-{4-[Cyano(4-methoxyphenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14570887.png)
![N-(2-Methylphenyl)-N'-[(4-methylphenyl)(phenyl)methyl]thiourea](/img/structure/B14570899.png)
